molecular formula C8H4BrF3O2S B6227652 2-bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid CAS No. 42252-17-5

2-bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid

Cat. No.: B6227652
CAS No.: 42252-17-5
M. Wt: 301.1
InChI Key:
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Description

2-bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid is an organic compound with the molecular formula C8H4BrF3O2S It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted by a bromine atom and a trifluoromethylsulfanyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-3-(trifluoromethyl)benzoic acid.

    Iodination: The starting material undergoes iodination to form 1-bromo-2-iodo-4-(trifluoromethyl)benzene.

    Lithiation and Carboxylation: The iodinated compound is then treated with n-butyllithium (n-BuLi) at low temperatures (-78°C) to form the corresponding lithium intermediate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild bases.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid is unique due to the presence of both the bromine atom and the trifluoromethylsulfanyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications .

Properties

CAS No.

42252-17-5

Molecular Formula

C8H4BrF3O2S

Molecular Weight

301.1

Purity

95

Origin of Product

United States

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